Firocoxib-d4
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Overview
Description
Firocoxib-d4 is a deuterated form of firocoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily used in veterinary medicine to manage pain and inflammation in dogs and horses . The deuterated version, this compound, is often utilized in scientific research for its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Mechanism of Action
Target of Action
Firocoxib-d4, like its parent compound Firocoxib, is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of inflammatory mediators in the body .
Mode of Action
This compound acts by inhibiting the COX-2 enzyme, thereby reducing the production of inflammatory mediators . This selective inhibition of COX-2 over COX-1 (which is involved in the production of prostaglandins for maintenance of physiological functions) is what gives this compound its anti-inflammatory properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins and thromboxanes that are involved in inflammation and pain .
Pharmacokinetics
It has been found to have a half-life of approximately 7.8 to 9.12 hours . The mean maximum concentration (Cmax) and time to Cmax were 0.16 µg/mL and 3.81 hours, respectively . The oral bioavailability was determined to be 70.3% . These properties may vary for this compound due to the presence of deuterium atoms.
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By selectively inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain .
Action Environment
Studies have shown that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles Therefore, factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
Firocoxib-d4, like its parent compound Firocoxib, is a selective inhibitor of the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, biologically active compounds that mediate various physiological processes, including inflammation . By selectively inhibiting COX-2, this compound can reduce inflammation without the adverse effects associated with the inhibition of COX-1, another isoform of the enzyme .
Cellular Effects
This compound’s primary cellular effect is the reduction of inflammation. It achieves this by inhibiting the COX-2 enzyme, which is primarily expressed during inflammatory states . This inhibition blocks the synthesis of prostaglandins, thereby mitigating the inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Dosage Effects in Animal Models
The recommended dosage of Firocoxib for intravenous administration in horses is 0.04 mg/lb (0.09 mg/kg) of body weight once daily for up to 5 days
Metabolic Pathways
This compound is likely involved in the arachidonic acid metabolism pathway, similar to Firocoxib . This pathway involves the conversion of arachidonic acid to various eicosanoids, including prostaglandins, via the action of COX enzymes .
Transport and Distribution
These transporters are transmembrane proteins that control the disposition of various endogenous and exogenous compounds, including drugs .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as a COX-2 inhibitor, it is likely to be found wherever the COX-2 enzyme is present. COX-2 is typically located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Firocoxib-d4 involves the incorporation of deuterium atoms into the molecular structure of firocoxib. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(cyclopropyl-2,2,3,3-d4)methoxy]furan-2-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated intermediate compounds.
Catalysis: Use of catalysts to facilitate the deuterium exchange reactions.
Chemical Reactions Analysis
Types of Reactions
Firocoxib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Firocoxib-d4 has a wide range of applications in scientific research:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of firocoxib in animal models.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of firocoxib.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions of firocoxib.
Veterinary Medicine: Used in research to improve the formulation and efficacy of firocoxib-based medications.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 selective inhibitor used in human medicine.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness of Firocoxib-d4
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in pharmacokinetic studies . Unlike other COX-2 inhibitors, this compound is specifically designed for veterinary use, making it a valuable tool in veterinary pharmacology .
Properties
CAS No. |
1325700-11-5 |
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Molecular Formula |
C17H20O5S |
Molecular Weight |
340.426 |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |
InChI Key |
FULAPETWGIGNMT-CQOLUAMGSA-N |
SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Synonyms |
3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone; Equioxx-d4; Equixx-d4; Librens-d4; ML 1785713-d4; Previcox-d4; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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